Ethyltrimethyllead

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyltrimethyllead, also known as TEL, is an organometallic compound that was commonly used as an antiknock agent in gasoline. However, due to its toxic nature, it has been banned from use in most countries. Despite its toxicity, TEL has been extensively studied for its potential applications in scientific research. In

Mécanisme D'action

The mechanism of action of Ethyltrimethyllead is not fully understood. However, it is known that Ethyltrimethyllead can easily cross the blood-brain barrier and accumulate in the brain and nervous system. Once in the brain, Ethyltrimethyllead can disrupt the normal functioning of neurons and cause oxidative stress, which can lead to cell death. Ethyltrimethyllead can also interfere with the production of neurotransmitters, which can lead to cognitive and behavioral changes.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of Ethyltrimethyllead are numerous and varied. Ethyltrimethyllead can cause damage to the liver, kidneys, and other organs. It can also cause anemia, hypertension, and other cardiovascular problems. Ethyltrimethyllead can also affect the immune system, causing immunosuppression and increased susceptibility to infections. In addition, Ethyltrimethyllead can affect the reproductive system, causing infertility and other reproductive problems.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Ethyltrimethyllead in lab experiments has both advantages and limitations. One advantage is that Ethyltrimethyllead is highly reactive and can easily penetrate cells and tissues, making it an effective tool for studying the effects of lead exposure. However, Ethyltrimethyllead is also highly toxic and can pose a significant risk to researchers and lab animals. Additionally, Ethyltrimethyllead is a volatile compound that can easily decompose, making it difficult to control the dose and exposure time.

Orientations Futures

There are many future directions for research on Ethyltrimethyllead. One area of interest is the development of new methods for synthesizing Ethyltrimethyllead that are safer and more efficient. Another area of interest is the development of new tools and techniques for studying the effects of lead exposure on the brain and nervous system. Additionally, there is a need for more research on the long-term effects of lead exposure, particularly in vulnerable populations such as children and pregnant women.

Conclusion:

In conclusion, Ethyltrimethyllead is a highly toxic compound that has been extensively studied for its potential applications in scientific research. Despite its toxicity, Ethyltrimethyllead has been used as a tool to study the effects of lead exposure on the brain, nervous system, immune system, and reproductive system. While the use of Ethyltrimethyllead in lab experiments has both advantages and limitations, there are many future directions for research on this compound. By continuing to study Ethyltrimethyllead, we can gain a better understanding of the effects of lead exposure and develop new methods for preventing and treating lead toxicity.

Méthodes De Synthèse

The synthesis of Ethyltrimethyllead involves the reaction of trimethyllead chloride with ethylmagnesium bromide. The resulting compound is a clear, colorless liquid that has a sweet odor. Ethyltrimethyllead is highly reactive and can easily decompose in the presence of air, water, or acids.

Applications De Recherche Scientifique

Ethyltrimethyllead has been used in scientific research for a variety of purposes. It has been used as a tool to study the effects of lead exposure on the brain and nervous system. Ethyltrimethyllead has also been used to investigate the role of lead in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ethyltrimethyllead has been used to study the effects of lead exposure on the immune system and reproductive system.

Propriétés

Numéro CAS |

1762-26-1 |

|---|---|

Nom du produit |

Ethyltrimethyllead |

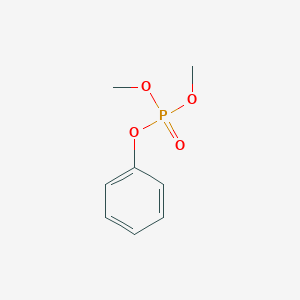

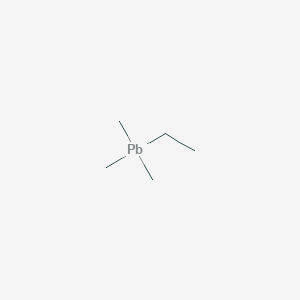

Formule moléculaire |

C5H14Pb |

Poids moléculaire |

281 g/mol |

Nom IUPAC |

ethyl(trimethyl)plumbane |

InChI |

InChI=1S/C2H5.3CH3.Pb/c1-2;;;;/h1H2,2H3;3*1H3; |

Clé InChI |

KHQJREYATBQBHY-UHFFFAOYSA-N |

SMILES |

CC[Pb](C)(C)C |

SMILES canonique |

CC[Pb](C)(C)C |

Point d'ébullition |

27 °C at 10.5 mm Hg |

Color/Form |

Colorless liquid |

Densité |

1.88 g/cu cm at 20 °C |

Autres numéros CAS |

1762-26-1 |

Pictogrammes |

Acute Toxic; Health Hazard |

Solubilité |

In water, 7.65 mg/L at 25 °C (est) |

Synonymes |

Me3EtPb trimethylethyllead |

Pression de vapeur |

7.30 mm Hg at 25 °C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.